2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 252.14 g/mol. Its CAS number is 950649-21-5. This compound is classified as an organic heterocyclic compound, specifically a pyrazine derivative, which features a piperidine moiety linked via an ether bond. It is recognized for its potential applications in pharmaceutical research and development.
The compound is primarily sourced from chemical suppliers such as Apollo Scientific and VWR International. It falls under the category of small molecules used in medicinal chemistry, often serving as a scaffold for the development of various bioactive compounds. Its classification includes specific target organ toxicity, with noted irritant properties to skin and respiratory tract, as per regulatory guidelines .
The synthesis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride typically involves several methods:
The molecular structure of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride consists of a pyrazine ring substituted with a piperidin-4-yloxy group. The structural representation can be described using SMILES notation as C1(CCNCC1)OC2=NC=CC=N2
, indicating the connectivity of atoms within the molecule .
Key structural data includes:
2-(Piperidin-4-yloxy)pyrazine dihydrochloride can participate in several chemical reactions:
The mechanism of action for 2-(Piperidin-4-yloxy)pyrazine dihydrochloride primarily involves its interaction with specific biological targets, including enzymes or receptors within various signaling pathways. The compound's structural features allow it to modulate biological activities, although detailed mechanisms may vary based on its application context .
The primary applications of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride are in scientific research, particularly within medicinal chemistry. It serves as a versatile scaffold for developing new pharmaceuticals targeting various diseases due to its ability to interact with biological molecules effectively. Its derivatives are explored for potential therapeutic roles, including inhibitors for specific protein interactions relevant in cancer biology .
The synthesis of 2-(piperidin-4-yloxy)pyrazine dihydrochloride relies on regioselective heterocyclic coupling to bridge the pyrazine and piperidine moieties. A two-step approach is typically employed:
Key regioselectivity challenges arise from potential N-alkylation versus O-alkylation. Studies show that using aprotic polar solvents (DMSO) at 0–25°C minimizes side reactions, achieving >90% yield for the ether-linked hybrid [7]. Alternative methods include Pd-catalyzed C–O coupling, though SNAr remains dominant due to lower catalyst costs.
Table 1: Heterocyclic Coupling Methods Comparison
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
SNAr | KOtBu, THF, 0°C → 25°C | 90 | High (C2-position) |
Pd-Catalyzed | BrettPhos Pd G3, Cs₂CO₃, dioxane, 100°C | 75 | Moderate |
Microwave-Assisted | DMSO, 120°C, 30 min | 85 | High |
Etherification between piperidin-4-ol and chloropyrazine generates the core scaffold, but the dihydrochloride form significantly improves physicochemical properties:
Salt formation is optimized using hydrogen chloride in diethyl ether, yielding crystalline solids with >98% purity. X-ray diffraction confirms protonation at both the piperidine nitrogen and pyrazine ring, forming a stable zwitterionic structure [6].
Molecular Weight Analysis:
Regioselective modification of the pyrazine ring is achieved via catalytic systems:
Catalyst selection hinges on substrate sterics:
Table 2: Catalytic Performance in Pyrazine Functionalization
Catalyst | Substrate | Reaction Type | Yield (%) |
---|---|---|---|
BrettPhos Pd G3 | 6-Chloropyrazine | C–N coupling | 89 |
Ir(I)/(S)-SegPhos | Fluoro-pyrazine | Asymmetric hydrogenation | 78 |
Ni(dppp)Cl₂ | 2,6-Disubstituted pyrazine | Alkoxylation | 82 |
Hybridization strategies also include N-trifluoromethyl group installation to enhance metabolic stability and receptor binding—a tactic validated in GPR119 agonists where trifluoromethylation reduced hERG inhibition by >50% versus ethyl analogs [3] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5